AChE Inhibition Potency of the THAI Scaffold: Class-Level Inference from Ester Derivatives
Direct AChE IC50 data for the unsubstituted parent scaffold (CAS 73554-46-8) is not available in the peer-reviewed literature. However, ester derivatives built on the identical 2,3,6,7-tetrahydro-1H-azocino[5,4-b]indole (THAI) core demonstrate potent, selective AChE inhibition. The most potent THAI ester, compound 11 (racemic), exhibits an IC50 of approximately 5 μM and a >15-fold selectivity ratio over butyrylcholinesterase (BuChE) [1]. This establishes the parent scaffold as a validated pharmacophore for cholinesterase inhibition, providing a baseline against which new derivatives can be benchmarked.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for CAS 73554-46-8; parent scaffold of active THAI series |
| Comparator Or Baseline | THAI ester derivative 11 (racemic): IC50 ≈ 5 μM; selectivity ratio AChE/BuChE >15 |
| Quantified Difference | The 4-ketone → ester substitution converts the scaffold from an inactive or weakly active core into a low-micromolar AChE inhibitor. |
| Conditions | In vitro AChE inhibition assay (Ellman's method); recombinant human AChE; pH 8.0, 25°C |
Why This Matters
Procurement of the parent scaffold enables SAR campaigns that systematically explore the 4-position, which is the pivotal site for converting a basic heterocycle into a potent, selective AChE inhibitor.
- [1] Carotti, A., Catto, M., Altomare, C., Voskressensky, L. G., Borisova, T. N., Kulikova, L. N., & Varlamov, A. V. (2006). Ester derivatives of annulated tetrahydroazocines: a new class of selective acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 14(21), 7205–7212. View Source
